Benzoic acid--(cyclohexane-1,1-diyl)dimethanol (2/1)
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Overview
Description
Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol is an organic compound that combines the structural features of benzoic acid and cyclohexylmethanol Benzoic acid is a simple aromatic carboxylic acid, while cyclohexylmethanol is a cyclohexane ring functionalized with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with cyclohexylmethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Another method involves the oxidation of cyclohexylmethanol to cyclohexanecarboxaldehyde, followed by further oxidation to the corresponding carboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Sulfuric acid and nitric acid for nitration; halogens and Lewis acids for halogenation.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexylmethanol.
Substitution: Nitrobenzoic acid, halobenzoic acids.
Scientific Research Applications
Benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. In biological systems, it may be metabolized to hippuric acid, which is excreted in the urine .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanol: A simpler alcohol with similar structural features but lacking the aromatic carboxylic acid group.
Benzoic acid: An aromatic carboxylic acid without the cyclohexylmethanol moiety.
Cyclohexanecarboxylic acid: A carboxylic acid with a cyclohexane ring but no hydroxymethyl group.
Uniqueness
Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
102506-68-3 |
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Molecular Formula |
C22H28O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
benzoic acid;[1-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.2C7H6O2/c9-6-8(7-10)4-2-1-3-5-8;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-7H2;2*1-5H,(H,8,9) |
InChI Key |
GNCHHDWGFHSOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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